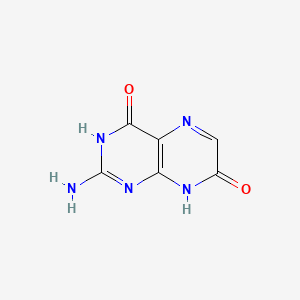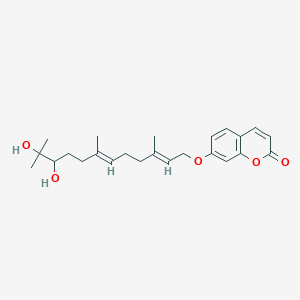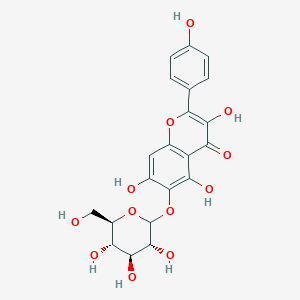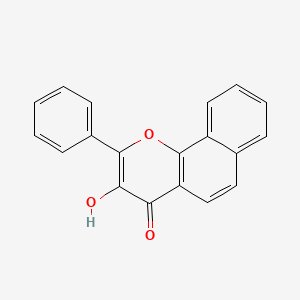
A-Naphthoflavonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Naphthoflavonol is a chemical compound with the molecular formula C20H12O3 . It has a molecular weight of 288.3 Da and a LogP value of 4.32 . The structure of A-Naphthoflavonol can be represented as follows: O=c1c(O)c(-c2ccccc2)oc2c1ccc1ccccc12 .
Molecular Structure Analysis
The molecular structure of a compound like A-Naphthoflavonol can be analyzed using various techniques such as X-ray diffraction, mass spectrometry, and computational modeling .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reactivity of the compound, its interaction with other molecules, and the conditions under which it reacts .Physical And Chemical Properties Analysis
A-Naphthoflavonol has a molecular weight of 288.3 Da and a LogP value of 4.32 . The physical and chemical properties of a compound can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .Aplicaciones Científicas De Investigación
Food Industry
Flavonoids, including A-Naphthoflavonol, are valuable compounds present in plants, fruits, grains, roots, stems, tea, and wine, among others . They possess many benefits for health due to their antioxidant properties toward reactive oxygen species, anti-inflammatory, and antiproliferative, among others . These characteristics make flavonoids attractive in various industrial areas such as the food industry .
Medicine
Flavonoids have been found to have a wide range of medicinal properties. They are known for their antioxidant, pharmacological, anti-inflammatory, anti-allergic, antiviral, anticarcinogenic, as well as therapeutic and cytotoxic properties . These properties make them valuable in the field of medicine .
Nutraceuticals
Flavonoids, including A-Naphthoflavonol, are also used in the production of nutraceuticals. Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods .
Cosmetology
Due to their antioxidant and anti-inflammatory properties, flavonoids are also used in cosmetology . They can help protect the skin from environmental stressors and have potential anti-aging effects .
Pharmaceuticals
Flavonoids are used in the pharmaceutical industry due to their wide range of health benefits . They can be used in the production of drugs for various diseases due to their medicinal properties .
Nanotechnology
Nanotechnology has impacted the food industry, mainly on developing healthier, safer, and high-quality functional food . Nanoencapsulation is an alternative to improve bioavailability and sensitivity in the manufacturing process, based on encapsulating substances on a nanoscale . Nanocapsules are a promising strategy in significantly enhancing the delivery of compounds to various sites in the body .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A-Naphthoflavonol primarily targets the Cytochrome P450 (CYP) 1B1 . CYP1B1 is recognized as a new target in cancer prevention and therapy .
Mode of Action
A-Naphthoflavonol interacts with its target, CYP1B1, by inhibiting its activity . This interaction results in changes in the biochemical pathways associated with CYP1B1 .
Biochemical Pathways
It is known that the compound’s interaction with cyp1b1 can influence various biochemical processes, potentially affecting the metabolism of certain drugs and other substances .
Result of Action
The molecular and cellular effects of A-Naphthoflavonol’s action primarily involve the inhibition of CYP1B1 . This can potentially influence the metabolism of certain substances within the body, which may have implications for disease treatment and prevention .
Propiedades
IUPAC Name |
3-hydroxy-2-phenylbenzo[h]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPKOFDBHWAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the outcome of reacting α-Naphthoflavonol with Thallium(III) Acetate in methanol?
A1: The research paper demonstrates that reacting α-Naphthoflavonol (1) with Thallium(III) Acetate (TTA) in methanol leads to the formation of 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone (2) []. This transformation involves an oxidation process at the flavonol core structure.
Q2: Could you elaborate on the mechanism proposed for this reaction?
A2: The paper proposes a mechanistic scheme for the transformation of α-Naphthoflavonol to 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone involving oxythallation. Although the specific steps are not detailed for α-Naphthoflavonol, the general mechanism likely involves the electrophilic attack of Thallium(III) on the double bond of the flavonol, followed by methanolysis and rearrangement steps leading to the final product [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


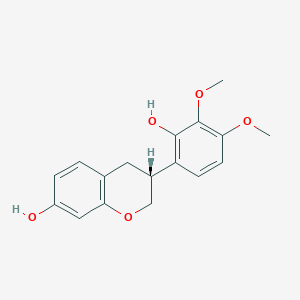
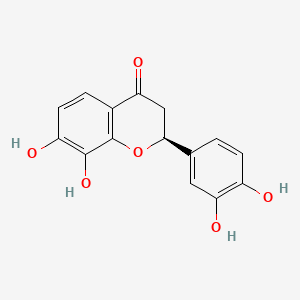


![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)
